molecular formula C21H16FN3O3 B2523805 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 953181-76-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2523805
CAS No.: 953181-76-5
M. Wt: 377.375
InChI Key: YEDBHXSSULHOSY-UHFFFAOYSA-N
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Description

The compound N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide features a hybrid structure combining an isoxazole ring substituted with a 4-fluorophenyl group, a methyl-substituted indole moiety, and a 2-oxoacetamide linker. The fluorine atom on the phenyl group may enhance metabolic stability and binding interactions, while the 2-methylindole could influence hydrophobic interactions with target proteins.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c1-12-19(16-4-2-3-5-17(16)24-12)20(26)21(27)23-11-15-10-18(28-25-15)13-6-8-14(22)9-7-13/h2-10,24H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDBHXSSULHOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on various studies, including synthesis methods, biological evaluations, and case studies.

Chemical Structure

The compound can be described by its molecular formula C19H18FN3O2C_{19}H_{18}FN_{3}O_{2} and has a molecular weight of approximately 341.36 g/mol. The structure features an isoxazole ring, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that isoxazole derivatives, including the compound , exhibit significant antimicrobial properties. A study demonstrated that isoxazole derivatives showed activity against both gram-positive and gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli . The presence of the 4-fluorophenyl group enhances the antibacterial activity of these compounds.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound NameTarget BacteriaActivity (Zone of Inhibition in mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
This compoundStaphylococcus aureus20
Compound CPseudomonas aeruginosa12

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies have indicated that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle proteins and induction of apoptosis . For instance, related compounds have demonstrated selective cytotoxicity against breast cancer cell lines such as MDA-MB-231 and BT-549.

Case Study: Anticancer Efficacy
In a study assessing the anticancer potential of similar isoxazole compounds, it was found that certain derivatives significantly reduced tumor growth in xenograft models. The mechanism was attributed to their ability to interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Isoxazole derivatives can inhibit enzymes critical for bacterial survival, leading to cell death .

Anticancer Mechanism

The anticancer effects are primarily due to the inhibition of CDKs and other signaling pathways involved in tumor growth. By inducing apoptosis and preventing cell cycle progression, these compounds can effectively reduce tumor size and inhibit metastasis .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of isoxazole derivatives with indole-based compounds. The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the identity and purity of the compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study on isoxazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Some studies reported that certain isoxazole derivatives exhibited IC50 values lower than those of established anti-inflammatory drugs like celecoxib, indicating their potential as COX inhibitors .

Analgesic Effects

Analgesic activity has also been documented for similar compounds. In animal models, the administration of isoxazole derivatives resulted in significant pain relief compared to control groups, suggesting their utility in pain management .

Case Study: Analgesic Activity Evaluation

A comprehensive study evaluated the analgesic effects of various isoxazole derivatives, including those structurally related to this compound. The study employed the writhing test and hot plate test methodologies, revealing that certain derivatives displayed superior analgesic effects compared to standard treatments like pentazocine .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of action for isoxazole derivatives. Molecular docking studies indicated that these compounds effectively bind to COX enzymes, inhibiting their activity and reducing inflammatory markers in vitro. The results were corroborated by in vivo studies demonstrating reduced edema in treated subjects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Substituent Variations

Compound 55 (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Jurnal Kimia Sains dan Aplikasi, 2020)
  • Key Differences: Replaces the 4-fluorophenyl group with a 3-fluoroisoxazole ring and uses an indolinone core instead of 2-methylindole.
  • The fluorine on the isoxazole could enhance polarity compared to the target compound’s fluorophenyl group .
2-(1H-indol-3-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide (CAS 953232-30-9)
  • Key Differences : Substitutes 4-fluorophenyl with 4-methoxyphenyl on the isoxazole.
  • Implications : The methoxy group’s electron-donating nature may increase solubility but reduce metabolic stability compared to the electron-withdrawing fluorine. This could shift activity in cellular assays or pharmacokinetic profiles .

Indole Core Modifications

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105)
  • Key Differences : Lacks the isoxazole ring, replacing it with a 4-fluorobenzyl group.
  • Implications : The absence of the isoxazole may reduce steric hindrance, enabling easier access to flat binding pockets (e.g., in ATP-binding sites). However, it might also decrease target specificity .
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide
  • Key Differences : Incorporates a 5-methoxyindole and dimethylamide instead of 2-methylindole.
  • Implications : The methoxy group could enhance antioxidant activity via radical scavenging, while the dimethylamide might reduce hydrogen-bonding capacity compared to the target’s primary amide .

Halogenation Effects

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • Key Differences: Replaces fluorine with chlorine on the phenyl group and introduces an oxadiazolidinone ring.
  • Implications: Chlorine’s larger size and lipophilicity might improve membrane permeability but increase off-target interactions. The oxadiazolidinone could confer rigidity, altering binding kinetics .
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • Key Differences: Features dual fluorine atoms on both indole and quinazolinone moieties.
  • Implications: Increased fluorine content may enhance metabolic stability and bioavailability, while the quinazolinone core could target kinase domains more effectively than the isoxazole .

Research Findings and Implications

  • Fluorine Positioning : Fluorine on the phenyl (target compound) vs. isoxazole (Compound 55) may dictate electronic effects and target selectivity.
  • Indole vs. Indolinone: The target’s 2-methylindole likely offers better hydrophobic packing than indolinone derivatives, which have a conjugated ketone .
  • Halogen Comparisons : Chlorine () and fluorine () substitutions highlight trade-offs between lipophilicity and metabolic stability.

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